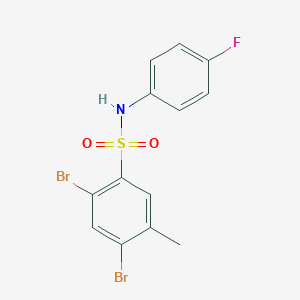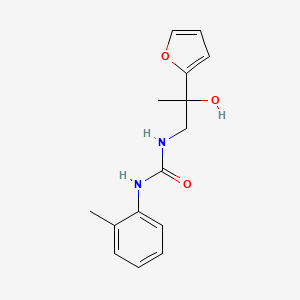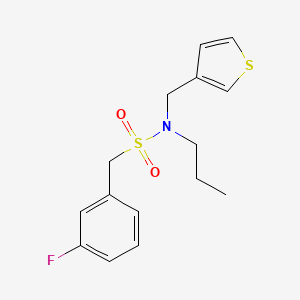![molecular formula C15H23NO3 B2985597 3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005121-21-0](/img/structure/B2985597.png)
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C15H23NO3 . It is also known by its IUPAC name "3-[(dipropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" .
Synthesis Analysis
A procedure for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been developed . The structures of the compounds were confirmed by IR and 1H NMR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was confirmed by IR and 1H NMR spectroscopy . The average mass of the compound is 181.189 Da and the monoisotopic mass is 181.073898 Da .Scientific Research Applications
Anticancer Research
Carboxylic acid derivatives, notably cinnamic acids, have been extensively studied for their anticancer properties. These compounds are recognized for their ability to interact with cancer cells through multiple mechanisms, including the inhibition of tumor growth and inducing apoptosis. The rich medicinal tradition of cinnamic acid derivatives underlines their potential in anticancer research, suggesting that similarly structured compounds like 3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid may also hold significant therapeutic value (De, Baltas, & Bedos-Belval, 2011).
Biocatalysis and Microbial Production
Carboxylic acids play a crucial role in biocatalysis and microbial production processes. They serve as precursors for a variety of industrial chemicals and are produced fermentatively using engineered microbes. Understanding the inhibitory effects of carboxylic acids on these microbes is essential for improving bioproduction processes. This knowledge can inform strategies to enhance the microbial tolerance and productivity, potentially applicable to the production and application of compounds like this compound (Jarboe, Royce, & Liu, 2013).
Materials Science
Medium-chain dicarboxylic acids (MDCAs) are integral to the production of nylon materials and serve as platform chemicals for various industries. The microbial-based production of MDCAs is favored for its environmental sustainability over chemical synthesis. This emphasis on bio-based production methods highlights the potential for utilizing complex carboxylic acids, such as this compound, in developing sustainable materials (Li et al., 2020).
Pharmacological Effects
Chlorogenic Acid (CGA), a well-studied carboxylic acid derivative, exemplifies the broad pharmacological potential of such compounds. CGA exhibits antioxidant, anti-inflammatory, and neuroprotective effects, among others. These findings suggest that structurally related carboxylic acids, including the one , may also offer diverse therapeutic benefits (Naveed et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-7-16(8-4-2)14(17)12-10-5-6-11(9-10)13(12)15(18)19/h5-6,10-13H,3-4,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXIUFEAZXPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1C2CC(C1C(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2985516.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)


![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2985526.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2985527.png)
![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)


![3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid](/img/structure/B2985535.png)

